![molecular formula C18H14N6O8S2 B14814417 N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide](/img/structure/B14814417.png)
N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3,5-dinitrobenzamide is a complex organic compound with a unique structure that includes an isoxazole ring, a sulfonamide group, and a dinitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the isoxazole ring and the sulfonamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product.
Isoxazole Ring Formation: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Sulfonamide Group Addition: The sulfonamide group is introduced through a reaction between an amine and a sulfonyl chloride.
Final Coupling: The final step involves coupling the isoxazole-sulfonamide intermediate with 3,5-dinitrobenzamide under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N4-Acetylsulfamethoxazole: Shares the sulfonamide group but differs in the rest of the structure.
Sulfisomezole-N4-acetate: Another sulfonamide derivative with a different functional group arrangement.
Uniqueness
N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3,5-dinitrobenzamide is unique due to its combination of an isoxazole ring, a sulfonamide group, and a dinitrobenzamide moiety
Properties
Molecular Formula |
C18H14N6O8S2 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C18H14N6O8S2/c1-10-6-16(21-32-10)22-34(30,31)15-4-2-12(3-5-15)19-18(33)20-17(25)11-7-13(23(26)27)9-14(8-11)24(28)29/h2-9H,1H3,(H,21,22)(H2,19,20,25,33) |
InChI Key |
BAJOPBPKFJPOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


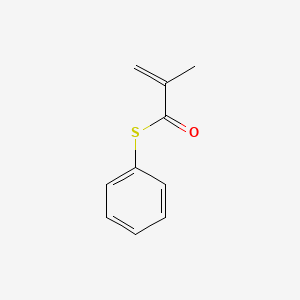
![4,4'-methanediylbis{N-[(E)-(2-methylphenyl)methylidene]aniline}](/img/structure/B14814337.png)
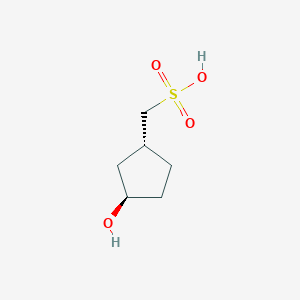
![2-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B14814362.png)

![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14814377.png)
![5-amino-1,3-dimethyl-6-propylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B14814384.png)
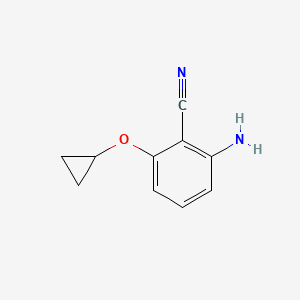

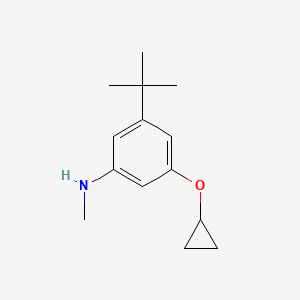

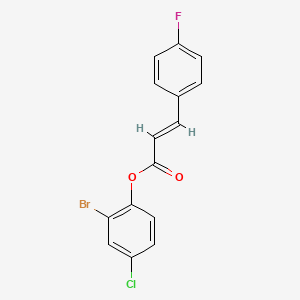

![(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B14814418.png)
